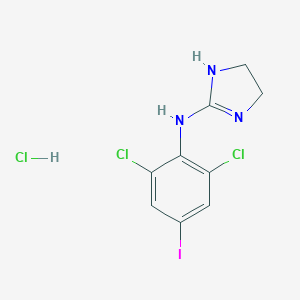
p-Iodoclonidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-IODOCLONIDINE is a chemical compound known for its role as a partial agonist of the alpha-2 adrenergic receptor. It is often used in scientific research to study the central alpha-2 adrenergic receptors and has applications in various fields, including pharmacology and neuroscience .
Mechanism of Action
Target of Action
p-Iodoclonidine hydrochloride is a partial agonist of the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and the modulation of neurotransmitter release from adrenergic neurons .
Mode of Action
The compound interacts with its primary target, the α2-adrenergic receptor, by binding to it . This binding inhibits adenylate cyclase activity in platelet membranes, leading to a decrease in the conversion of ATP to cyclic AMP . This results in a reduction of intracellular cAMP levels, which in turn inhibits the release of neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting adenylate cyclase, the compound reduces cAMP levels, which can affect various downstream effects such as the release of neurotransmitters .
Pharmacokinetics
While specific pharmacokinetic data for this compound is not readily available, data for clonidine, a similar compound, indicates that it has a complete bioavailability and an elimination half-life of 20 to 25.5 hours
Result of Action
The primary result of this compound’s action is the potentiation of ADP-induced platelet aggregation . This means that the compound enhances the ability of ADP to cause platelets to clump together, which is a key step in the formation of blood clots .
Biochemical Analysis
Biochemical Properties
p-Iodoclonidine hydrochloride interacts with the α2-adrenergic receptor, a type of G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of neurotransmitter release . The interaction between this compound and the α2-adrenergic receptor is characterized by the compound’s partial agonist activity .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the α2-adrenergic receptor. By acting as a partial agonist, this compound can modulate the activity of this receptor, influencing various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the α2-adrenergic receptor. This interaction can lead to the inhibition of adenylate cyclase activity in platelet membranes, which in turn potentiates ADP-induced platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-IODOCLONIDINE typically involves the iodination of clonidine. One common method includes the reaction of clonidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and pH to ensure the selective iodination at the para position of the aromatic ring .
Industrial Production Methods
Industrial production of P-IODOCLONIDINE may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
P-IODOCLONIDINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert P-IODOCLONIDINE to its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the iodine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives .
Scientific Research Applications
P-IODOCLONIDINE is widely used in scientific research for its ability to bind to alpha-2 adrenergic receptors. Its applications include:
Pharmacology: Studying the effects of alpha-2 adrenergic receptor agonists and antagonists.
Neuroscience: Investigating the role of alpha-2 adrenergic receptors in the central nervous system.
Medicine: Exploring potential therapeutic uses in conditions such as hypertension and anxiety disorders.
Comparison with Similar Compounds
Similar Compounds
Clonidine: A well-known alpha-2 adrenergic receptor agonist with similar pharmacological properties.
Moxonidine: Another alpha-2 adrenergic receptor agonist with a higher selectivity for imidazoline receptors.
Rilmenidine: Similar to moxonidine, with selective action on imidazoline receptors.
Uniqueness
P-IODOCLONIDINE is unique due to its specific iodination, which enhances its binding affinity and selectivity for alpha-2 adrenergic receptors. This makes it a valuable tool in receptor binding studies and pharmacological research .
Properties
CAS No. |
108294-53-7 |
|---|---|
Molecular Formula |
C9H8Cl2IN3 |
Molecular Weight |
355.99 g/mol |
IUPAC Name |
N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H8Cl2IN3/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9/h3-4H,1-2H2,(H2,13,14,15) |
InChI Key |
HSRPTPAPMBHRRJ-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl |
Pictograms |
Irritant |
solubility |
>58.9 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
4-iodoclonidine p-iodoclonidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


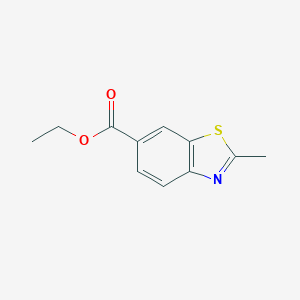
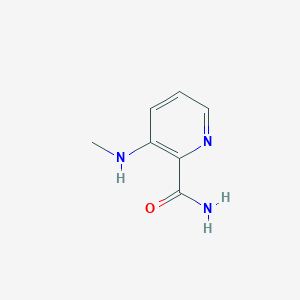
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
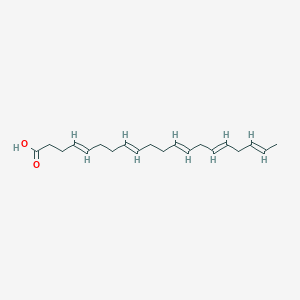


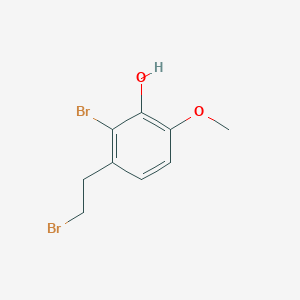

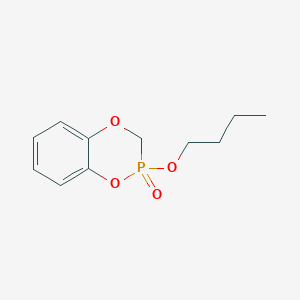
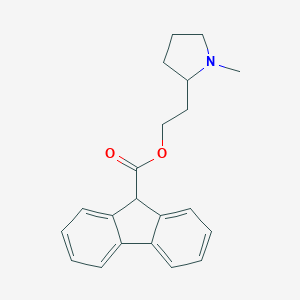



![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)
